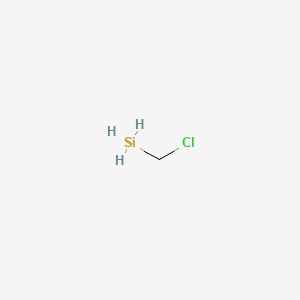

Chloromethyl silane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

10112-09-1 |

|---|---|

分子式 |

CH5ClSi |

分子量 |

80.586 |

IUPAC名 |

chloromethylsilane |

InChI |

InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3 |

InChIキー |

AZFVLHQDIIJLJG-UHFFFAOYSA-N |

SMILES |

C([SiH3])Cl |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Properties of Chloromethyl Silanes

Executive Summary

Chloromethyl silanes are a class of organosilicon compounds characterized by the presence of a chloromethyl group (–CH₂Cl) bonded directly to a silicon atom. This functionality imparts unique reactivity, making them crucial intermediates in the synthesis of a wide array of silicon-containing materials. They serve as fundamental building blocks for silicones, coupling agents, and complex organic molecules. Their industrial production is dominated by the direct Müller-Rochow process, while laboratory-scale syntheses offer versatility for creating more specialized structures. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of chloromethyl silanes, presenting quantitative data, detailed experimental protocols, and process visualizations to support advanced research and development.

Synthesis of Chloromethyl Silanes

The synthesis of chloromethyl silanes can be broadly categorized into large-scale industrial production and more versatile laboratory-scale methods. The choice of method depends on the desired silane structure, scale, and available precursors.

Industrial Synthesis: The Müller-Rochow Process

The cornerstone of industrial organosilicon chemistry is the Müller-Rochow process, or "Direct Synthesis," which reacts elemental silicon with methyl chloride.[1][2][3] This highly exothermic reaction is conducted at high temperatures in a fluidized bed reactor, using copper as a catalyst to produce a mixture of methylchlorosilanes.[1][4]

The primary product is dimethyldichlorosilane ((CH₃)₂SiCl₂), but other compounds, including chloromethyl silanes, are formed.[2] The composition of the raw silane mixture is sensitive to reaction conditions and the presence of promoters like zinc and tin.[1][4] The crude product mixture is then separated by extensive fractional distillation.[1][2][5]

General Reaction Scheme: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ (major product) + other methylchlorosilanes

Experimental Protocol: Müller-Rochow Process

Objective: To produce a mixture of methylchlorosilanes via the direct reaction of silicon and methyl chloride.

Materials & Equipment:

-

Silicon powder, 97% purity, particle size 45-250 µm.[1]

-

Methyl chloride (CH₃Cl).[1]

-

Copper catalyst (e.g., copper oxides or chlorides).[6]

-

Condensation train for product collection.

-

Distillation columns for purification.[1]

Procedure:

-

Contact Mass Preparation: A contact mass is prepared by intimately mixing finely ground silicon powder with a copper catalyst and promoters.[6]

-

Reactor Setup: The contact mass is loaded into a fluidized bed reactor and heated to approximately 280-340°C under an inert nitrogen atmosphere.[1][6]

-

Reaction Initiation: A powerful stream of gaseous methyl chloride is introduced into the reactor. The gas serves as both a reactant and the fluidizing medium.[1][6] The reaction is typically conducted at temperatures between 250°C and 300°C and pressures of 1 to 5 bar.[1][2]

-

Temperature Control: The reaction is highly exothermic, and careful temperature management is critical to maintain selectivity towards the desired products and prevent thermal runaway.[1]

-

Product Collection: The gaseous product stream exits the reactor and passes through a condensation system to separate the raw silane mixture from unreacted methyl chloride, which is recycled.[1]

-

Purification: The condensed liquid, a mixture of various methylchlorosilanes, is purified through a series of fractional distillation columns to separate the individual components based on their boiling points.[1][2]

Caption: Workflow for the industrial synthesis of methylchlorosilanes.

Laboratory-Scale Synthesis Methods

For research and the synthesis of specialized chloromethyl silanes, several laboratory-scale methods are employed.

This method involves the direct chlorination of a methyl group on a chloro(methyl)silane precursor using a chlorinating agent like sulphuryl chloride (SO₂Cl₂) and a free-radical initiator.[7] The reaction can be challenging to control, as over-chlorination can occur.[7]

Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize chloro(chloromethyl)dimethylsilane from chlorotrimethylsilane.

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl).[7]

-

Sulphuryl chloride (SO₂Cl₂).[7]

-

Benzoyl peroxide (initiator).[7]

-

Two-necked round-bottom flask (500 mL).

-

Magnetic stirrer, reflux condenser, guard tube.

Procedure:

-

Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride guard tube, combine chlorotrimethylsilane (27.2 g, 0.25 M) and sulphuryl chloride (33.8 g, 0.25 M).[7]

-

Initiation: Heat the reaction mixture to reflux. To the refluxing solution, add benzoyl peroxide (0.2 g) in portions over 2 hours.[7]

-

Reaction: Continue heating the solution under reflux for an additional 10 hours.[7]

-

Purification: After cooling, distill the reaction mixture to separate the unreacted starting material from the desired product, chloro(chloromethyl)dimethylsilane (yield: ~43%, b.p. 114-116°C).[7]

This method introduces a chloromethyl group by reacting a polychlorosilane with diazomethane (CH₂N₂).[7] It is particularly useful for synthesizing monochloromethyl products with high purity, such as trichloro(chloromethyl)silane from tetrachlorosilane.[7]

Experimental Protocol: Methylation with Diazomethane

Objective: To synthesize chloro(chloromethyl)dimethylsilane from dichlorodimethylsilane.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂).

-

Diazomethane (CH₂N₂), generated in situ (e.g., from diazald and KOH) and dried.[7] Note: Diazomethane is toxic and explosive; handle with extreme caution.

-

Anhydrous diethyl ether.

-

Reaction flask cooled to -10°C.

Procedure:

-

Preparation: Prepare a dried ethereal solution of diazomethane.[7]

-

Reaction Setup: Dissolve dichlorodimethylsilane in anhydrous diethyl ether in a flask and cool the solution to approximately -10°C.[7]

-

Addition: Slowly add the ethereal diazomethane solution to the cooled chlorosilane solution. The disappearance of the yellow color of diazomethane indicates a fast reaction.[7]

-

Completion: After the addition is complete, allow the reaction mixture to reflux for 2 hours.[7]

-

Purification: Distill the mixture to isolate the product, chloro(chloromethyl)dimethylsilane (yield: ~57%, b.p. 114-115°C).[7]

The Grignard reaction is a versatile method for synthesizing chloromethyl(organo)silanes by reacting a chloromethyl-substituted chlorosilane with an organomagnesium halide (Grignard reagent).[8] This allows for the introduction of various organic groups (e.g., phenyl, alkyl) onto the silicon atom.

Experimental Protocol: Grignard Synthesis of (Chloromethyl)dimethylphenylsilane

Objective: To synthesize (chloromethyl)dimethylphenylsilane.

Materials & Equipment:

-

Chloro(chloromethyl)dimethylsilane.[9]

-

Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF.[9]

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst).[9]

-

1,4-Dioxane (anhydrous).[9]

-

Flame-dried, three-necked, round-bottom flask under an argon atmosphere.

-

Pressure-equalizing dropping funnel.

Procedure:

-

Catalyst & Solvent: Place the zinc catalyst (0.64 g, 2.5 mmol) in the flask under argon. Add 1,4-dioxane (240 mL), followed by chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) via the dropping funnel.[9]

-

Cooling: Cool the mixture in an ice/water bath.[9]

-

Grignard Addition: Add the phenylmagnesium bromide solution (250 mL, 250 mmol) dropwise over 30 minutes. A gentle exotherm and formation of white salts will be observed.[9]

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]

-

Workup: Pour the reaction mixture into an ice-cold saturated aqueous ammonium chloride solution (150 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.[9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid (yield: 80-81%, b.p. 115°C at 23 mmHg).[9]

Caption: Overview of common laboratory synthesis strategies.

Physical and Chemical Properties

Chloromethyl silanes are generally colorless to light yellow liquids with distinctive odors.[7][10] They are highly flammable and react vigorously with water, releasing toxic and corrosive hydrogen chloride gas.[10] Due to their reactivity, they must be handled in a moisture-free environment.

Data Presentation: Physical Properties

The physical properties of chloromethyl silanes vary with the number of methyl and chloro groups attached to the silicon atom.

| Compound Name | Formula | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Chloromethyl silane | CH₅ClSi | 993-00-0 | 80.59 | 8.7 (est.) | 0.884 |

| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 1719-57-9 | 143.09 | 114 - 116 | 1.086 (@ 25°C) |

| Dichloro(chloromethyl)methylsilane | C₂H₅Cl₃Si | 1558-33-4 | 163.52 | 118 - 119 | 1.277 (@ 25°C) |

| Trichloro(chloromethyl)silane | CH₂Cl₄Si | 1558-25-4 | 183.93 | 117 - 118 | 1.470 |

| (Chloromethyl)diethylmethylsilane | C₆H₁₅ClSi | 2943-81-9 | 150.72 | 147.3 | 0.862 |

| Chlorobis(chloromethyl)methylsilane | C₃H₇Cl₃Si | 18171-56-7 | 177.53 | 148.9 (422 K) | - |

| (Chloromethyl)dimethylphenylsilane | C₉H₁₃ClSi | 1833-51-8 | 184.74 | 115 (@ 23 mmHg) | 1.026 (@ 25°C) |

Data compiled from multiple sources.[7][9][10][11][12][13]

Chemical Reactions and Applications

The reactivity of chloromethyl silanes is dominated by the two functional sites: the silicon-chlorine bond(s) and the carbon-chlorine bond in the chloromethyl group.

Reactions at the Si-Cl Bond

Like other chlorosilanes, the Si-Cl bond is susceptible to nucleophilic attack. It readily hydrolyzes in the presence of water to form siloxanes and HCl.

Reactions at the C-Cl Bond

The C-Cl bond in the chloromethyl group allows for a wide range of synthetic transformations, making these compounds valuable intermediates.

-

Grignard Reagent Formation: The chloromethyl group can react with magnesium to form a Grignard reagent, (silyl)methylmagnesium chloride, which is a powerful nucleophile for C-C bond formation.[14]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. For example, reaction with triphenylphosphine yields a phosphonium salt, a precursor for Wittig-type reactions.[14]

-

Peterson Olefination: α-Silyl carbanions, generated from chloromethyl silanes, react with aldehydes and ketones to form alkenes in a stereoselective manner.[14]

Caption: General pathway for functionalizing chlorosilanes via Grignard reaction.

Conclusion

Chloromethyl silanes are indispensable reagents in both industrial and academic settings. The Müller-Rochow process provides an economical route to key methylchlorosilane precursors, while laboratory methods such as chlorination, methylation, and Grignard reactions offer the precision needed to construct complex, functionalized organosilicon molecules. A thorough understanding of their synthesis, properties, and reactivity is essential for professionals engaged in materials science, organic synthesis, and the development of novel silicon-based technologies. The protocols and data provided herein serve as a foundational guide for the safe and effective utilization of these versatile chemical intermediates.

References

- 1. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. Direct process - Wikipedia [en.wikipedia.org]

- 3. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]

- 6. DE19817775A1 - Mueller-Rochow direct synthesis of methylchlorosilanes useful in linear polysiloxane production - Google Patents [patents.google.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound CAS#: 993-00-0 [m.chemicalbook.com]

- 11. Silane,(chloromethyl)diethylmethyl- | CAS#:2943-81-9 | Chemsrc [chemsrc.com]

- 12. 993-00-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Chloromethyl Silane: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromethyl silane, focusing on its chemical properties, synthesis, and key applications in organic synthesis relevant to research and drug development. This document aims to serve as a practical resource, offering detailed experimental protocols and safety information to facilitate its effective and safe use in the laboratory.

Introduction and Identification

The term "this compound" can be ambiguous and may refer to several compounds. This guide focuses on the parent compound, this compound (CAS Number: 993-00-0). However, it is important to be aware of other commercially available and synthetically important analogues. The table below summarizes the key identifiers for this compound and two common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 993-00-0 | CH₅ClSi | 80.59[1][2][3] |

| Trichloro(chloromethyl)silane | 1558-25-4 | CH₂Cl₄Si | 183.91[4][5] |

| Chloro(chloromethyl)dimethylsilane | 1719-57-9 | C₃H₈Cl₂Si | 143.087[6] |

Physicochemical and Safety Data

This compound is a colorless liquid or gas with a pungent odor.[4][5][7] It is highly flammable and reacts vigorously with water and other protic solvents. The following table summarizes its key physical and safety properties.

| Property | Value |

| Physical State | Colorless liquid/gas[5][7] |

| Boiling Point | 8.7 °C (estimate)[5] |

| Melting Point | -134.1 °C[5] |

| Flash Point | -9 °C[5][8] |

| Reactivity | Reacts violently with water, moist air, steam, strong acids, strong bases, and oxidizing agents.[4][5] |

| Hazards | Extremely flammable, corrosive, toxic by ingestion and inhalation, causes severe skin and eye damage.[4][5][6][8] |

Synthesis of Chloromethyl Silanes

Chloromethyl silanes are typically synthesized through two main routes: the free-radical chlorination of methylsilanes or the methylation of polychlorosilanes.

Chlorination of Methylsilanes

This method involves the reaction of a methylsilane with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction conditions, including the choice of initiator and solvent, are optimized to maximize the yield of the desired monochlorinated product and minimize over-halogenation.

Methylation of Polychlorosilanes

An alternative approach is the methylation of a polychlorosilane, such as tetrachlorosilane (SiCl₄), using a methylating agent like diazomethane. This method can be particularly useful for producing specific chloromethyl silanes that are difficult to obtain through direct chlorination.

Applications in Organic Synthesis

Chloromethyl silanes are versatile reagents in organic synthesis, primarily used for the introduction of a silylmethyl group, which can serve as a protecting group or a reactive intermediate for carbon-carbon bond formation.

Protection of Alcohols

The silylmethyl group can be used as a protecting group for alcohols. The reaction involves the deprotonation of the alcohol with a strong base, followed by nucleophilic substitution on the this compound.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

-

Chloromethyltrimethylsilane (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Under a nitrogen atmosphere, a suspension of sodium hydride in anhydrous THF is prepared.

-

A solution of the primary alcohol in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

A solution of chloromethyltrimethylsilane in anhydrous THF is then added dropwise.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Peterson Olefination

The silylmethyl group can be converted into an α-silyl carbanion, which is a key intermediate in the Peterson olefination for the synthesis of alkenes from carbonyl compounds. The stereochemical outcome of the reaction can often be controlled by the choice of elimination conditions (acidic or basic).

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. zmsilane.com [zmsilane.com]

- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 8. [PDF] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. | Semantic Scholar [semanticscholar.org]

chloromethyl silane reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Chloromethyl Silanes with Nucleophiles

Abstract

Chloromethyl silanes are versatile bifunctional reagents widely employed in organic synthesis. This guide provides a comprehensive analysis of their reactivity towards various nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species. The core of their reactivity lies in the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, predominantly via an S_N2 mechanism. This document details the underlying mechanisms, explores the steric and electronic factors that govern reaction rates, presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and visualizes complex pathways and workflows using Graphviz diagrams.

Core Principles of Reactivity

The fundamental reactivity of chloromethyl silanes is centered on the carbon-chlorine bond. The silicon atom, while not directly participating in the substitution, exerts significant influence through steric and electronic effects imparted by its substituents.

The S_N2 Mechanism

Reactions of chloromethyl silanes with nucleophiles overwhelmingly proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. This involves a backside attack by the nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Spectroscopic Analysis of Chloromethyl Silane: A Technical Guide

Introduction

Chloromethyl silane (CH5ClSi) and its derivatives are important precursors and intermediates in the synthesis of a wide range of organosilicon compounds, which have applications in materials science, pharmaceuticals, and as protecting groups in organic synthesis. A thorough understanding of their molecular structure and purity is paramount for their effective utilization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the structural elucidation and characterization of these compounds.

This technical guide provides a comprehensive overview of the NMR and IR spectroscopic data for this compound and its closely related analogues. Due to the limited availability of specific experimental data for the parent this compound, this guide utilizes data from structurally similar compounds, namely chloromethyltrimethylsilane and chloro(chloromethyl)dimethylsilane, to infer and discuss the expected spectroscopic features. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing this compound-based chemistries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of chloromethyl silanes, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a this compound will primarily show signals corresponding to the protons of the chloromethyl group (-CH₂Cl) and any other substituents on the silicon atom. The chemical shift of the -CH₂Cl protons is influenced by the electronegativity of the chlorine atom and the silicon atom, typically appearing in the range of 2.5-3.5 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) - Si-CH₃ | Chemical Shift (ppm) - Si-CH₂Cl |

| Chloro(chloromethyl)dimethylsilane | CCl₄ | 0.550[1] | 2.892[1] |

| Chloro(chloromethyl)dimethylsilane | CDCl₃ | 0.548[1] | 2.948[1] |

| Chloromethyltrimethylsilane | Not Specified | Not Specified | Not Specified |

For the parent This compound (CH₅ClSi) , one would expect a signal for the Si-H protons and a signal for the -CH₂Cl protons. The Si-H protons would likely appear further upfield, while the -CH₂Cl protons would be in a similar region to the derivatives listed above.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate at a downfield position due to the deshielding effect of the adjacent chlorine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Chemical Shift (ppm) - Si-CH₃ | Chemical Shift (ppm) - Si-CH₂Cl |

| Chloro(chloromethyl)dimethylsilane | Not Specified | Not Specified |

| Chloromethyltrimethylsilane | Not Specified | Not Specified |

Note: While the existence of ¹³C NMR spectra for these compounds is indicated in several sources[2][3][4], specific chemical shift values were not explicitly provided in the search results.

For This compound (CH₅ClSi) , a single signal for the -CH₂Cl carbon would be expected. Based on data for related organosilanes, this peak would likely appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For chloromethyl silanes, key vibrational bands include those for Si-C, C-H, C-Cl, and Si-Cl bonds.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Compound Reference |

| Si-CH₂Cl stretch | 1245 | Not Specified | Chloromethyl trimethylsilane[5] |

| Si-Cl stretch | 625-425 | Strong | General for Chlorosilanes[6] |

| C-H stretch (in -CH₂) | ~2960-2850 | Medium-Strong | General |

| C-Cl stretch | ~800-600 | Strong | General |

| Si-C stretch | ~800-700 | Strong | General |

The IR spectrum of This compound (CH₅ClSi) would be expected to show characteristic peaks for the Si-H bond (around 2100-2200 cm⁻¹, strong and sharp), in addition to the vibrations listed in the table.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of volatile chloromethyl silanes. These protocols are based on standard techniques for organosilicon compounds and should be adapted based on the specific instrumentation and safety requirements of the laboratory.

NMR Spectroscopy of a Volatile this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a volatile this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube with a sealable cap (e.g., J. Young tube)

-

Gas-tight syringe

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Due to the volatility and moisture sensitivity of many chlorosilanes, all manipulations should be carried out under an inert atmosphere in a fume hood.

-

Add approximately 0.5-0.7 mL of the chosen deuterated solvent to a dry NMR tube.

-

Using a gas-tight syringe, carefully draw a small amount of the liquid this compound sample (typically 1-5 µL).

-

Inject the sample into the solvent in the NMR tube, ensuring the needle tip is below the solvent surface to minimize evaporation.

-

Securely seal the NMR tube.

-

Gently invert the tube several times to ensure thorough mixing.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Tune and shim the spectrometer to the solvent's deuterium lock signal.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Decoupling techniques (e.g., proton decoupling) are typically used to simplify the spectrum and improve sensitivity.

-

Data Processing:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy of a Volatile this compound

Objective: To obtain the infrared spectrum of a volatile this compound.

Method 1: Gas Phase IR

Materials:

-

This compound sample

-

Gas cell for IR spectrometer

-

Vacuum line

-

FTIR spectrometer

Procedure:

-

Evacuate the gas cell using a vacuum line.

-

Introduce a small amount of the volatile this compound into the gas cell. The pressure should be controlled to obtain an optimal absorbance (typically in the range of 1-10 torr).

-

Acquire the IR spectrum by scanning the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).

-

A background spectrum of the evacuated cell should be recorded and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) IR for Less Volatile Derivatives

Materials:

-

This compound derivative sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Visualizations

Logical Relationship of Spectroscopic Analysis

References

- 1. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 2. Chloromethyltrimethylsilane(2344-80-1) 13C NMR spectrum [chemicalbook.com]

- 3. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | CH5ClSi | CID 71355825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zmsilane.com [zmsilane.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloromethyl Silane Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromethyl silane derivatives and analogs, covering their synthesis, core reactivity, and diverse applications in organic synthesis, materials science, and drug discovery. This document details key experimental methodologies, presents quantitative data in structured tables, and visualizes complex workflows and reaction pathways to support researchers in leveraging these versatile organosilicon compounds.

Core Concepts and Physicochemical Properties

This compound derivatives are a class of organosilicon compounds characterized by the presence of a chloromethyl group (–CH₂Cl) bonded to a silicon atom. The silicon atom is also substituted with one or more other groups, such as alkyl, aryl, or other chloro groups. This unique structural combination imparts a dual reactivity to these molecules: the silicon center is electrophilic and susceptible to nucleophilic attack, while the chloromethyl group provides a reactive site for SN2 reactions.[1]

The reactivity and physical properties of this compound derivatives are significantly influenced by the nature of the other substituents on the silicon atom. For instance, the steric bulk of substituents plays a crucial role in the reaction kinetics of nucleophilic substitution at the chloromethyl group.[2] (Chloromethyl)(triphenyl)silane, with its three bulky phenyl groups, reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane in comparable SN2 reactions.[2]

Chlorosilanes, including chloromethyl derivatives, are moisture-sensitive and react with water to produce corrosive hydrogen chloride gas.[3] This reactivity necessitates handling and storage under inert and anhydrous conditions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methods, primarily involving chlorination of methylsilanes or reactions of chlorosilanes with chloromethyl-anion equivalents.

Chlorination of Methyl(chloro)silanes

A common method for synthesizing chloromethyl(methyl)silanes is the free-radical chlorination of the corresponding methyl(chloro)silanes using reagents like sulfuryl chloride (SO₂Cl₂).[1] The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The choice of initiator and reaction conditions can be optimized to maximize the yield of the desired monochlorinated product and minimize side reactions like over-halogenation.[1]

Table 1: Synthesis of Chloro(chloromethyl)dimethylsilane via Chlorination [1]

| Initiator | Molar Ratio (Silane:SO₂Cl₂) | Reaction Time (h) | Yield (%) |

| AIBN | 1:1 | 6 | 48.5 |

| Benzoyl Peroxide | 1:1 | 6 | 43.0 |

| Dicumyl Peroxide | 1:1 | 6 | Low |

Grignard and Organolithium Reactions

The reaction of chloromethyl-substituted chlorosilanes with Grignard or organolithium reagents is a widely used method for introducing organic substituents onto the silicon atom.[4] For example, (chloromethyl)(triphenyl)silane is commonly synthesized by reacting chloromethyltrichlorosilane with phenylmagnesium bromide or phenyllithium.[4] Careful control of stoichiometry and reaction temperature is crucial to prevent the formation of over- or under-phenylated byproducts.[4]

Table 2: Synthesis of (Chloromethyl)(organo)silanes via Grignard/Organolithium Reactions

| Product | Starting Silane | Organometallic Reagent | Solvent | Typical Yield (%) | Reference |

| (Chloromethyl)(triphenyl)silane | Cl₃SiCH₂Cl | PhMgBr | Diethyl ether/THF | Not specified | [4] |

| (Chloromethyl)dimethylphenylsilane | Cl₂Si(CH₃)₂CH₂Cl | PhMgBr | 1,4-Dioxane | 80-81 | [5] |

Methylation of Polychlorosilanes

Methylation of tetrachlorosilane using diazomethane under phase-transfer catalysis (PTC) conditions can also be employed to synthesize trichloro(chloromethyl)silane.[1]

Experimental Protocol: Synthesis of (Chloromethyl)(triphenyl)silane via Grignard Reaction[4]

This protocol is adapted from a procedure for a similar compound.

Materials:

-

Chloromethyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise via a dropping funnel to initiate the Grignard reaction. Stir the mixture until the magnesium is consumed.

-

Reaction with Chloromethyltrichlorosilane: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of chloromethyltrichlorosilane in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Figure 1: General workflow for the synthesis of (chloromethyl)(triphenyl)silane.

Core Reactivity and Synthetic Applications

The reactivity of this compound derivatives is dominated by two main pathways: nucleophilic substitution at the chloromethyl group and reactions involving the silicon center.

Protecting Group Chemistry

This compound derivatives, particularly (chloromethyl)(triphenyl)silane, are used to introduce the triphenylsilylmethyl (TPSM) protecting group for alcohols, phenols, amines, and thiols.[6] The bulky nature of the TPSM group provides significant steric protection and is stable under a variety of reaction conditions.[6] Deprotection can be achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or under strong acidic conditions.[7]

Table 3: Silylation of Functional Groups with (Chloromethyl)(triphenyl)silane [6]

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF | Reflux | 12 | >85 |

| Secondary Alcohol | Imidazole | DMF | 60 | 24 | 70-85 |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 18 | >90 |

| Primary Amine | Et₃N | CH₂Cl₂ | Room Temp | 12 | 80-90 |

| Thiol | DBU | CH₂Cl₂ | Room Temp | 6 | >90 |

Note: The data in this table is a representative summary based on typical conditions and should be optimized for specific substrates.[6]

Experimental Protocol: Protection of a Primary Alcohol[6]

Materials:

-

Primary alcohol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

(Chloromethyl)(triphenyl)silane

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of (chloromethyl)(triphenyl)silane (1.1 equivalents) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

A Comprehensive Technical Guide to the Industrial Synthesis of Chloromethyl Silanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the historical and current industrial synthesis of chloromethyl silanes. These compounds are pivotal precursors in the production of silicones and find extensive applications in materials science and as derivatizing agents in the pharmaceutical industry. This document details the foundational Müller-Rochow direct process and other key synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in their scientific endeavors.

The Genesis of Industrial Chloromethyl Silane Synthesis: The Müller-Rochow Direct Process

The cornerstone of industrial this compound production is the "Direct Process," independently discovered by Eugene G. Rochow and Richard Müller in the 1940s.[1][2][3] This method remains the most economically viable and widely used industrial route, accounting for approximately 90% of all silicone monomer production.[1] The process involves the direct reaction of elemental silicon with methyl chloride in the presence of a copper catalyst.[2][4]

The significance of this discovery was profound, as it provided an efficient and cost-effective pathway to organosilanes, which were previously synthesized through complex and multi-stage procedures involving organometallic reagents.[5] The direct process opened the door for the large-scale production of silicones and their widespread application in numerous fields.[1]

Core Reaction and Thermodynamics

The primary reaction in the Müller-Rochow process is highly exothermic (ΔH = -3033 kJ/kg) and can be summarized as follows:

2 CH₃Cl + Si → (CH₃)₂SiCl₂[4]

This reaction, however, yields a mixture of chloromethyl silanes, with dimethyldichlorosilane being the most desired product for the synthesis of polydimethylsiloxane, the backbone of most silicone products.[2][4]

Industrial Implementation: The Fluidized-Bed Reactor

Industrially, the Müller-Rochow process is carried out continuously in fluidized-bed reactors.[2][6] This setup is crucial for managing the high exothermicity of the reaction and ensuring intimate contact between the gaseous methyl chloride and the solid silicon-catalyst mixture.[6]

Typical Industrial Process Parameters:

| Parameter | Value | Reference(s) |

| Reactor Type | Fluidized-Bed Reactor | [2][6] |

| Reactants | Elemental Silicon (97-99% purity), Methyl Chloride | [4][6] |

| Catalyst | Copper (typically as copper(I) chloride or a Si-Cu alloy) | [4][6] |

| Promoters | Zinc, Tin, Antimony, Phosphorus | [2][4] |

| Temperature | 250–350 °C | [4][6] |

| Pressure | 1–5 bar | [6] |

| Silicon Particle Size | 45–700 µm | [6] |

Product Distribution and Separation

A key characteristic of the Müller-Rochow process is the production of a mixture of methylchlorosilanes. The typical composition of the crude silane mixture is detailed in the table below.

Typical Product Composition from the Müller-Rochow Process:

| Compound | Formula | Boiling Point (°C) | Typical Yield (%) | Reference(s) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70–90 | [2] |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5–15 | [2] |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2–4 | [2] |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1–4 | [2] |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1–0.5 | [2] |

The separation of these valuable products from the crude mixture is achieved through a series of fractional distillation columns.[6] The close boiling points of the different silanes necessitate the use of highly efficient distillation columns connected in series.[2]

Experimental Protocols for this compound Synthesis

While the Müller-Rochow process dominates industrial production, other laboratory-scale methods are crucial for synthesizing specific chloromethyl silanes for research and development purposes.

Laboratory Scale Müller-Rochow Synthesis (Conceptual Protocol)

A laboratory-scale simulation of the Müller-Rochow process can be conducted to study catalyst performance and reaction kinetics.

Materials and Equipment:

-

Tube furnace

-

Quartz reactor tube

-

Mass flow controller for methyl chloride

-

Condensation trap (cooled with dry ice/acetone)

-

Gas chromatograph (GC) for product analysis

-

Silicon powder (99% purity)

-

Copper(I) chloride (catalyst)

-

Zinc powder (promoter)

Procedure:

-

A contact mass is prepared by thoroughly mixing silicon powder with the copper catalyst and zinc promoter.

-

The quartz reactor tube is loaded with the contact mass and placed in the tube furnace.

-

The system is purged with an inert gas (e.g., argon or nitrogen).

-

The furnace is heated to the desired reaction temperature (e.g., 300 °C).

-

A controlled flow of methyl chloride gas is introduced into the reactor.

-

The gaseous product stream exiting the reactor is passed through the cold trap to condense the chloromethyl silanes.

-

The condensed liquid is collected and analyzed by GC to determine the product distribution.

Synthesis of (Chloromethyl)triphenylsilane via Grignard Reaction

This method is a common laboratory procedure for the synthesis of arylated and alkylated chloromethyl silanes.[7]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Chloromethyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.[7]

-

Reaction with Chloromethyltrichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chloromethyltrichlorosilane in anhydrous diethyl ether or THF is added dropwise while maintaining the temperature below 10 °C.[7]

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by carefully pouring it into an ice-cold saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[7]

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure (chloromethyl)triphenylsilane.[7]

Quantitative Data for Analogous Grignard Syntheses: While specific yield data for the triphenyl derivative is not readily available in the cited literature, analogous reactions for similar compounds provide an expected range.

| Reactants | Product | Yield (%) | Reference(s) |

| Chloromethyltrichlorosilane, Phenylmagnesium Bromide | (Chloromethyl)triphenylsilane | Not specified | [7] |

| Chloro(chloromethyl)dimethylsilane, Phenylmagnesium Bromide | (Chloromethyl)dimethylphenylsilane | ~80 (on 500-mmol scale) | [2] |

Visualizing the Synthesis and Workflow

To better understand the industrial process and the chemical transformations, the following diagrams illustrate the key workflows and reaction pathways.

Caption: Industrial workflow for the Müller-Rochow direct process.

Caption: Logical workflow for the Grignard synthesis of (chloromethyl)triphenylsilane.

Conclusion

The industrial synthesis of chloromethyl silanes, spearheaded by the Müller-Rochow direct process, has been a transformative development in materials chemistry. The ability to produce these key silicone precursors on a massive scale has enabled the proliferation of silicone-based technologies across countless industries. For researchers and professionals in drug development, an understanding of these synthetic routes is essential for the procurement and application of silane-based reagents. While the direct process is the industrial workhorse, laboratory-scale methods such as the Grignard reaction provide the flexibility to synthesize a wide array of specialized chloromethyl silanes, furthering innovation in both materials science and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Direct process - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Müller-Rochow Process for Chloromethyl Silane Production

For Researchers, Scientists, and Drug Development Professionals

The Müller-Rochow process, also known as the direct process, is the cornerstone of the industrial production of organosilicon compounds, particularly chloromethyl silanes. First reported independently by Eugene G. Rochow and Richard Müller in the 1940s, this process provides a direct and cost-effective route to synthesizing the precursors for a vast array of silicone-based materials, which have found extensive applications in pharmaceuticals, medical devices, and various other high-technology fields.[1] This guide offers a comprehensive technical overview of the process, including detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the core mechanisms and workflows.

Core Principles and Reaction Mechanism

The Müller-Rochow process involves the copper-catalyzed reaction of elemental silicon with an alkyl halide, most commonly methyl chloride (CH₃Cl), to produce a mixture of chloromethyl silanes.[2] The primary and most commercially valuable product is dimethyldichlorosilane ((CH₃)₂SiCl₂), the key monomer for the production of polydimethylsiloxane (silicone).[3][4]

The overall reaction can be summarized as:

x CH₃Cl + Si → (CH₃)₃SiCl, (CH₃)₂SiCl₂, CH₃SiCl₃, and other products

While the exact mechanism is still a subject of research, it is widely accepted that the copper catalyst plays a critical role by forming a copper-silicon intermetallic, often with the approximate composition of Cu₃Si.[2] This intermediate facilitates the cleavage of the C-Cl bond in methyl chloride and the formation of Si-C and Si-Cl bonds. The process is believed to proceed through a series of steps involving the oxidative addition of methyl chloride to the copper-activated silicon surface and subsequent reductive elimination of the chloromethyl silane products.

Experimental Protocols

The following sections provide detailed methodologies for conducting the Müller-Rochow process on a laboratory scale, with a focus on a fluidized bed reactor setup, which is the standard in industrial applications.[5][6]

Materials and Equipment

Materials:

-

Silicon powder (metallurgical grade, 97-99% purity, particle size 45-250 µm)[6]

-

Copper(I) chloride (CuCl) or other copper catalyst precursors (e.g., Cu₂O)[7]

-

Promoters: Zinc powder (Zn), Tin powder (Sn)

-

Methyl chloride (CH₃Cl), gaseous

-

Nitrogen (N₂), high purity, for inerting

-

Hydrogen chloride (HCl), gaseous, for catalyst activation (optional)

Equipment:

-

Laboratory-scale fluidized bed reactor (quartz or stainless steel) with a gas distributor plate[8][9][10]

-

Electric furnace with temperature controller

-

Mass flow controllers for precise gas delivery

-

Condensation train (cold traps) to collect the liquid chlorosilane products

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis[11]

-

Schlenk line or glovebox for handling air-sensitive materials

Catalyst Preparation and Activation

The "contact mass," a mixture of silicon, catalyst, and promoters, is crucial for the reaction's success.

Procedure:

-

In an inert atmosphere (e.g., a glovebox), thoroughly mix the desired amounts of silicon powder, copper catalyst, and promoters. A typical starting composition is a weight ratio of approximately 100:5-10:0.5:0.05 for Si:Cu:Zn:Sn.

-

Load the contact mass into the fluidized bed reactor.

-

Assemble the reactor system and ensure all connections are gas-tight.

-

Purge the system with high-purity nitrogen for at least one hour to remove any residual air and moisture.

-

Heat the reactor to the activation temperature, typically between 150°C and 250°C.

-

For activation, a gaseous mixture of hydrogen chloride in nitrogen can be passed through the contact mass. This step helps to remove surface oxides from the silicon and generate a more active catalytic surface.[12] Alternatively, activation can occur in situ at the beginning of the reaction with methyl chloride.

Reaction Procedure in a Fluidized Bed Reactor

Procedure:

-

After catalyst activation (if performed), increase the reactor temperature to the desired reaction temperature, typically in the range of 280-350°C.[3][6]

-

Maintain a continuous flow of nitrogen to keep the contact mass fluidized.

-

Introduce a controlled flow of methyl chloride gas into the reactor through the gas distributor plate. The flow rate should be sufficient to maintain fluidization and provide the desired residence time.

-

The reaction is highly exothermic, so careful temperature monitoring and control are essential to prevent hotspots.[6]

-

The gaseous product stream exiting the reactor is passed through a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the this compound products.

-

The non-condensable off-gases, primarily unreacted methyl chloride and nitrogen, are passed through a scrubbing system to neutralize any acidic components before venting.

-

Collect the condensed liquid product mixture for analysis.

Product Analysis

The composition of the crude this compound mixture is typically determined by gas chromatography-mass spectrometry (GC-MS).

GC-MS Parameters (Illustrative):

-

Column: A non-polar capillary column, such as a DB-5MS, is suitable for separating the chlorosilane products.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

Identification of the individual chloromethyl silanes is achieved by comparing their mass spectra and retention times with those of known standards or library data. Quantification can be performed using an internal standard method.

Quantitative Data

The following tables summarize key quantitative data for the Müller-Rochow process, providing a basis for comparison and optimization of reaction conditions.

Typical Reaction Parameters

| Parameter | Value | Reference |

| Temperature | 250 - 350 °C | [3][6] |

| Pressure | 1 - 5 bar | [6] |

| Catalyst | Copper (e.g., CuCl, Cu₂O) | [6][7] |

| Silicon Purity | > 97% | [6] |

| Silicon Particle Size | 45 - 250 µm | [6] |

Typical Product Distribution

The composition of the crude product mixture can vary depending on the specific reaction conditions, catalyst, and promoters used. A typical distribution is provided below.

| Product | Formula | Boiling Point (°C) | Typical Yield (%) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5 - 15 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1 - 4 |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1 - 0.5 |

Note: Yields are approximate and can be influenced by various factors.[2]

Effect of Promoters on Reaction Performance

Promoters are added in small quantities to the contact mass to enhance the activity, selectivity, and lifespan of the catalyst. Zinc and tin are the most common and effective promoters.

| Promoter(s) | Effect on Selectivity for (CH₃)₂SiCl₂ | Effect on Reaction Rate | Reference |

| Zinc (Zn) | Increases | Generally increases | [13][14] |

| Tin (Sn) | Can increase in synergy with Zn | Increases | [14] |

| Zinc (Zn) + Tin (Sn) | Synergistic increase | Synergistic increase | [14] |

| Antimony (Sb) | Can increase | Accelerates conversion | [6] |

| Aluminum (Al) | Can lead to unwanted products | Generally not favorable | [6] |

| Lead (Pb) | Inhibits the reaction | Inhibits the reaction | [6] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Müller-Rochow process.

Caption: Overall workflow of the Müller-Rochow process.

Caption: Core chemical transformation in the Müller-Rochow process.

Caption: Conceptual catalytic cycle of the Müller-Rochow process.

Conclusion

The Müller-Rochow process remains a vital industrial method for the synthesis of chloromethyl silanes, the foundational building blocks of the silicone industry. A thorough understanding of the reaction parameters, catalyst systems, and experimental procedures is essential for researchers and professionals seeking to develop novel silicone-based materials or optimize existing production processes. This guide provides a detailed technical foundation to support these endeavors. Further research into the intricate reaction mechanism and the development of more selective and efficient catalyst systems continues to be an active area of investigation.

References

- 1. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 2. Direct process - Wikipedia [en.wikipedia.org]

- 3. dakenchem.com [dakenchem.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 8. Experimental method and setup for laboratory fluidized bed reactor testing [research.chalmers.se]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US5625088A - Process for preparing dimethyldichlorosilane - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pubs.acs.org [pubs.acs.org]

Navigating the Challenges of Chloromethyl Silane: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl silanes are a class of highly reactive organosilicon compounds that serve as critical intermediates in the synthesis of a wide array of materials. Their utility in applications ranging from the production of silicones to the functionalization of surfaces for biomedical applications makes a thorough understanding of their stability paramount. This technical guide provides a comprehensive overview of the stability of chloromethyl silanes, detailing their degradation pathways, optimal storage conditions, and methodologies for assessing their integrity.

Core Concepts: The Inherent Reactivity of the Si-Cl Bond

The stability of chloromethyl silanes is fundamentally dictated by the high reactivity of the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis. This reaction is often vigorous, releasing corrosive hydrogen chloride (HCl) gas and forming silanols (R₃SiOH). These silanols are themselves unstable and readily undergo condensation to form stable siloxane bridges (Si-O-Si).[1][2][3][4] This inherent reactivity underscores the critical importance of stringent storage and handling protocols.

Factors Influencing Stability

Several factors can influence the rate of degradation of chloromethyl silanes. Understanding these is key to preserving their chemical integrity.

-

Moisture: As the primary degradation pathway is hydrolysis, the presence of water, even atmospheric moisture, will significantly decrease the stability of chloromethyl silanes.[1][4][5] Reactions with water can be violent.[2][4]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and may also lead to thermal decomposition through free-radical pathways.[5] While specific quantitative data for the thermal decomposition of chloromethyl silane is limited, studies on related phenylsilanes suggest that homolytic cleavage of the C-Cl or Si-C bonds can occur at higher temperatures.[5]

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the Si-Cl bond.[5]

-

Solvents: Protic solvents, such as alcohols, can react with chloromethyl silanes, leading to their degradation. Anhydrous aprotic solvents are therefore recommended for any reactions or dilutions.[5]

Quantitative Stability Data

Table 1: Factors Affecting this compound Stability

| Factor | Effect on Stability | Primary Degradation Pathway |

| Moisture/Water | Decreases stability significantly | Hydrolysis to silanols and HCl[1][5] |

| Elevated Temperature | Decreases stability | Accelerates hydrolysis; potential for thermal decomposition[5] |

| pH (Acidic or Basic) | Can influence hydrolysis rate | Catalysis of hydrolysis[5] |

| Protic Solvents | Decreases stability | Solvolysis[5] |

| Light | Generally stable | No significant photolytic degradation reported under normal laboratory conditions[5] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of chloromethyl silanes, strict adherence to proper storage and handling procedures is essential.

Storage Conditions:

-

Containers: Store in tightly sealed, corrosion-resistant containers.[6] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace air and moisture.[5][6]

-

Environment: A cool, dry, and well-ventilated area is crucial.[2][7] The storage area should be away from sources of ignition, such as open flames or sparks.[2]

-

Incompatible Materials: Store away from water, alcohols, strong acids, strong bases, and oxidizing agents.[2][3]

Handling Procedures:

-

Inert Atmosphere: Whenever possible, handle chloromethyl silanes under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to atmospheric moisture.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]

-

Spill Management: In case of a spill, do not use water. Absorb the spill with a dry, inert material such as sand or vermiculite and dispose of it as hazardous waste.[2]

Experimental Protocols for Stability Assessment

The stability of chloromethyl silanes can be assessed by monitoring their degradation over time under various conditions. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of Hydrolytic Instability by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of the parent this compound and its degradation products.

Objective: To quantify the degradation of a this compound in the presence of a controlled amount of water over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound in a dry, aprotic solvent (e.g., anhydrous dichloromethane or toluene) of a known concentration (e.g., 10 mg/mL).

-

In a series of sealed vials, add a precise volume of the stock solution.

-

To each vial, add a specific, sub-stoichiometric amount of water dissolved in the same anhydrous solvent. Create a series of samples with varying water concentrations.

-

Include a control sample with no added water.

-

-

Incubation:

-

Store the vials at a controlled temperature (e.g., 25 °C, 40 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition for analysis.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the parent this compound and any degradation products (e.g., silanols, siloxanes) by their retention times and mass spectra.

-

Quantify the peak area of the parent compound at each time point.

-

Plot the concentration of the this compound as a function of time for each water concentration to determine the rate of degradation.

-

Protocol 2: In-situ Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides real-time observation of the chemical changes occurring during hydrolysis.

Objective: To observe the conversion of this compound to its hydrolysis products in real-time.

Methodology:

-

Sample Preparation:

-

In a dry NMR tube, dissolve a known concentration of the this compound in a deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆) that has been thoroughly dried over molecular sieves.

-

-

Initiation of Hydrolysis:

-

Acquire an initial ¹H NMR spectrum of the dry sample (t=0).

-

Add a controlled amount of D₂O to the NMR tube, cap it, and shake vigorously to mix.

-

-

NMR Data Acquisition:

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

-

-

Data Analysis:

-

Monitor the disappearance of the proton signal corresponding to the chloromethyl group of the starting material.

-

Observe the appearance of new signals corresponding to the hydrolysis products (e.g., the -CH₂OH of the silanol).

-

Integrate the relevant peaks at each time point to determine the relative concentrations of the reactant and product, allowing for the calculation of the reaction kinetics.

-

Visualizing Workflows and Degradation Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound stability.

Caption: Hydrolysis and condensation pathway of this compound.

Caption: Experimental workflow for assessing this compound stability.

Conclusion

Chloromethyl silanes are indispensable reagents in modern chemistry, but their utility is intrinsically linked to their high reactivity and consequent instability. A comprehensive understanding of their degradation pathways, primarily hydrolysis, is essential for researchers, scientists, and drug development professionals. By adhering to stringent storage and handling protocols and employing robust analytical methods to monitor their stability, the integrity of these valuable compounds can be maintained, ensuring the reliability and reproducibility of the synthetic processes in which they are employed. While quantitative kinetic data for this compound decomposition remains an area for further investigation, the principles and protocols outlined in this guide provide a solid framework for their safe and effective use.

References

- 1. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 2. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lnct.ac.in [lnct.ac.in]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

The Core of Synthesis: A Technical Guide to Chloromethyl Silane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl silanes are a versatile class of organosilicon compounds that serve as pivotal building blocks in a myriad of chemical transformations. Their unique bifunctionality, characterized by a reactive chloromethyl group and a silicon center with tunable substituents, has established them as indispensable reagents in organic synthesis, materials science, and pharmaceutical development. This technical guide provides an in-depth review of the core aspects of chloromethyl silane chemistry, including their synthesis, key reactions, and applications, with a focus on detailed experimental methodologies and quantitative data.

Synthesis of Chloromethyl Silanes

The preparation of chloromethyl silanes can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern on the silicon atom and the scale of the reaction.

Industrial Scale Synthesis: The Müller-Rochow Process

The Müller-Rochow process is the cornerstone of industrial organosilane production, including methylchlorosilanes.[1] This process involves the direct reaction of elemental silicon with chloromethane at high temperatures (250-300 °C) and pressures (2-5 bar) in a fluidized bed reactor, using copper as a catalyst.[1][2] While this method produces a mixture of methylchlorosilanes, dimethyldichlorosilane is the major product.[1] The reaction is highly exothermic and requires careful temperature control.[3]

Figure 1: Schematic of the Müller-Rochow Process for methylchlorosilane synthesis.

A proposed mechanism involves the formation of a copper silicide (Cu₃Si) intermediate that facilitates the transfer of methyl and chloro groups from chloromethane to the silicon atom.[1]

Laboratory Scale Synthesis

In a laboratory setting, more targeted synthetic methods are employed to produce specific chloromethyl silanes.

A common laboratory method for synthesizing chloromethyl)silanes is the free-radical chlorination of the corresponding methylsilane using sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]

Experimental Protocol: Chlorination of Chlorotrimethylsilane [4]

-

In a two-necked flask equipped with a magnetic stirrer and a reflux condenser, combine chlorotrimethylsilane (0.25 M) and sulfuryl chloride (0.25 M).

-

Heat the reaction mixture to reflux.

-

Add benzoyl peroxide (0.2 g) in portions over 2-hour intervals.

-

Continue heating for an additional 10 hours.

-

After cooling, the product, chloro(chloromethyl)dimethylsilane, is isolated by distillation.

| Precursor | Initiator | Reaction Time (h) | Yield (%) | Reference |

| Chlorotrimethylsilane | Benzoyl Peroxide | 12 | 43 | [4] |

| Dichlorodimethylsilane | AIBN | 6 | ~47 | [5] |

| Dichlorodimethylsilane | Benzoyl Peroxide | 6 | 46.4 | [5] |

Table 1: Representative Yields for the Chlorination of Methylsilanes.

The reaction of a chloromethyl-substituted chlorosilane with a Grignard reagent is a versatile method for introducing organic substituents onto the silicon atom.[6]

Experimental Protocol: Synthesis of (Chloromethyl)triphenylsilane [6]

-

Prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of chloromethyltrichlorosilane in anhydrous ether or THF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by pouring it into an ice-cold saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and purify by vacuum distillation or recrystallization.

Figure 2: Workflow for the synthesis of (chloromethyl)triphenylsilane via Grignard reaction.

Key Reactions of Chloromethyl Silanes

The reactivity of chloromethyl silanes is dominated by the electrophilic nature of the carbon in the chloromethyl group and the silicon center.

Nucleophilic Substitution

The chloromethyl group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[7] The steric hindrance at the silicon center can influence the reaction rate, with less hindered silanes reacting faster.[7]

Figure 3: Generalized Sₙ2 mechanism for the reaction of a this compound with a nucleophile.

| This compound | Relative Reaction Rate | Steric Hindrance |

| (Chloromethyl)triphenylsilane | Slower | High |

| Chloro(chloromethyl)dimethylsilane | Faster | Low |

Table 2: Qualitative Comparison of Reaction Rates in Sₙ2 Reactions. [7]

Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[8][9] Chloromethyl silanes can serve as precursors to the required α-silyl carbanions.

Experimental Protocol: Peterson Olefination [10]

-

Generate the α-silyl carbanion by reacting a this compound with a strong base like n-butyllithium or by forming a Grignard reagent.

-

Add the α-silyl carbanion solution to a solution of the aldehyde or ketone in an anhydrous solvent (e.g., diethyl ether) at low temperature.

-

After the addition, the resulting β-hydroxysilane intermediate can be isolated.

-

Elimination to the alkene is achieved by treatment with either acid (for anti-elimination) or base (for syn-elimination), allowing for stereocontrol over the alkene product.[10]

Figure 4: Stereoselective alkene synthesis via the Peterson Olefination.

Wittig-Type Reactions

(Chloromethyl)triphenylsilane can be converted into a phosphonium salt, which is a precursor to a phosphorus ylide for use in Wittig-type reactions to form vinylsilanes.[11]

Experimental Protocol: Formation of (Triphenylsilylmethyl)triphenylphosphonium chloride [11]

-

Dissolve (chloromethyl)triphenylsilane and an equimolar amount of triphenylphosphine in toluene or acetonitrile in a round-bottom flask.

-

Heat the mixture to reflux for 24-48 hours, or until a precipitate forms.

-

Cool the reaction mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield (%) | Reference |

| (Chloromethyl)triphenylsilane | Triphenylphosphine | Toluene | Reflux | >90 | [11] |

Table 3: Typical Yield for Phosphonium Salt Formation.

Applications in Pharmaceutical and Materials Chemistry

The versatile reactivity of chloromethyl silanes makes them valuable intermediates in the synthesis of pharmaceuticals and for the modification of materials.

Pharmaceutical Synthesis: Aripiprazole

Chloromethyl silanes and their derivatives have been implicated in the synthesis of various active pharmaceutical ingredients (APIs). For instance, synthetic routes to the atypical antipsychotic drug Aripiprazole can involve intermediates that could potentially be synthesized using this compound chemistry, for example, in the alkylation of the piperazine nitrogen. While multiple synthetic routes exist for Aripiprazole, the fundamental reaction of nucleophilic substitution is a key step where chloromethyl-containing linkers could be employed.[12][13]

Figure 5: Conceptual involvement of this compound-derived linkers in Aripiprazole synthesis.

Surface Functionalization

Chloromethyl silanes are widely used to modify the surfaces of materials like silica, glass, and metal oxides.[14] The silane portion of the molecule forms stable covalent bonds with the surface hydroxyl groups, while the chloromethyl group provides a reactive handle for further functionalization.[15]

Experimental Protocol: Surface Functionalization of Silica Nanoparticles [16]

-

Activate the silica surface by treatment with an acid (e.g., piranha solution) to generate a high density of silanol groups.

-

Disperse the activated silica in a dry, aprotic solvent (e.g., toluene).

-

Add the this compound (e.g., (chloromethyl)triethoxysilane) to the dispersion.

-

Heat the mixture to reflux under an inert atmosphere for several hours.

-

Cool the mixture, and isolate the functionalized silica by centrifugation or filtration.

-

Wash the particles extensively with solvent to remove unreacted silane.

-

The surface-bound chloromethyl groups can then be reacted with nucleophiles to introduce a wide range of functionalities.

Figure 6: Workflow for the surface functionalization of silica using a this compound.

Safety and Handling

Chloromethyl silanes are reactive compounds that require careful handling. They are sensitive to moisture and react with water to produce corrosive hydrogen chloride gas.[2] Many are flammable and can cause severe burns upon contact with skin and eyes.[2] Always handle chloromethyl silanes in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store these reagents under an inert atmosphere and away from water and other incompatible materials.

References

- 1. Direct process - Wikipedia [en.wikipedia.org]

- 2. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Peterson Olefination [organic-chemistry.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Peterson Olefination | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. medkoo.com [medkoo.com]

- 14. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 16. studenttheses.uu.nl [studenttheses.uu.nl]

Methodological & Application